molecular formula C24H20BrNO4 B557891 Fmoc-L-4-Bromophenylalanine CAS No. 198561-04-5

Fmoc-L-4-Bromophenylalanine

Cat. No. B557891
M. Wt: 466.3 g/mol
InChI Key: TVBAVBWXRDHONF-QFIPXVFZSA-N
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Description

Fmoc-L-4-Bromophenylalanine is a derivative of phenylalanine, an amino acid, with a bromine atom on the phenyl group and a fluorenylmethyloxycarbonyl (Fmoc) group . It appears as a white powder .


Synthesis Analysis

Fmoc-L-4-Bromophenylalanine can be synthesized using various methods. For instance, Fmoc-FFF tripeptide, containing phenylalanine residues in L or D configuration, were synthesized by lipase-catalysed reversed hydrolysis reaction between a Fmoc-amino acid and a dipeptide .


Molecular Structure Analysis

The molecular formula of Fmoc-L-4-Bromophenylalanine is C25H22BrNO4, and its molecular weight is 480.36 .

Scientific Research Applications

Biomedical Applications: Peptide-Based Hydrogels

  • Scientific Field : Biomedical Research
  • Application Summary : Fmoc-L-4-Bromophenylalanine is used in the synthesis of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These applications include drug delivery and diagnostic tools for imaging .
  • Methods of Application : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, was proposed as a scaffold for bioprinting applications . The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator, was reported . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
  • Results or Outcomes : The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

General Scientific Research Applications

  • Scientific Field : Chemistry and Biochemistry
  • Application Summary : Fmoc-L-4-Bromophenylalanine is a chemical compound used in scientific research. It possesses diverse applications in the field, allowing for the exploration of complex reactions and molecular interactions.
  • Methods of Application : The specific methods of application can vary widely depending on the particular research context. This compound is often used in the synthesis of peptides or proteins, where it can be incorporated into the peptide chain during solid-phase peptide synthesis .
  • Results or Outcomes : The outcomes of these research applications can also vary widely. In general, the use of Fmoc-L-4-Bromophenylalanine can enable researchers to study the structure and function of peptides or proteins, investigate biochemical pathways, or develop new therapeutic strategies.

General Scientific Research Applications

  • Scientific Field : Chemistry and Biochemistry
  • Application Summary : Fmoc-L-4-Bromophenylalanine is a chemical compound used in scientific research. It possesses diverse applications in the field, allowing for the exploration of complex reactions and molecular interactions.
  • Methods of Application : The specific methods of application can vary widely depending on the particular research context. This compound is often used in the synthesis of peptides or proteins, where it can be incorporated into the peptide chain during solid-phase peptide synthesis .
  • Results or Outcomes : The outcomes of these research applications can also vary widely. In general, the use of Fmoc-L-4-Bromophenylalanine can enable researchers to study the structure and function of peptides or proteins, investigate biochemical pathways, or develop new therapeutic strategies.

Safety And Hazards

Fmoc-L-4-Bromophenylalanine should not be released into the environment . In case of accidental release, personal protective equipment should be used, and adequate ventilation should be ensured . In case of skin contact, wash off with soap and plenty of water. If inhaled, move the victim into fresh air .

properties

IUPAC Name

(2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBAVBWXRDHONF-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-4-Bromophenylalanine

CAS RN

198561-04-5
Record name Fmoc-L-4-bromophenylalanine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JK Kasim, M Bull, PWR Harris, JB Smaill… - Synthesis, 2021 - thieme-connect.com
… Fmoc-l-3,4-dichlorophenylalanine-OH, Fmoc-l-1-naphthylalanine-OH, Fmoc-l-2-indanylglycine-OH, and Fmoc-l-4-bromophenylalanine-OH were purchased from Synthetech (Albany, …
Number of citations: 1 www.thieme-connect.com
CA Crot, C Wu, ML Schlossman, TP Trainor, PJ Eng… - Langmuir, 2005 - ACS Publications
Long-period X-ray standing wave fluorescence (XSW) and X-ray reflectivity techniques are employed to probe the conformation of a Br−poly(ethylene glycol) (PEG)−peptide adsorbate …
Number of citations: 3 pubs.acs.org
CA Crot - 2006 - search.proquest.com
Understanding the process of protein and biomolecular adsorption onto solid surfaces is of great importance in a wide variety of applications including biomaterials, tissue engineering, …
Number of citations: 3 search.proquest.com

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